4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one
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Overview
Description
The compound “4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one” is a complex organic molecule. It’s not directly mentioned in the search results, but it seems to be related to Chlorphenesin , a phenol ether used to treat painful muscular conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Unfortunately, specific physical and chemical properties for this compound were not found in the search results.Scientific Research Applications
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit broad-spectrum antimicrobial activity. A study highlighted the synthesis of new benzimidazole, benzoxazole, and benzothiazole derivatives showing excellent antimicrobial efficacy against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger (Padalkar et al., 2014). This suggests potential research applications in developing new antimicrobial agents.
Neuropeptide Y Y1 Receptor Antagonists
A series of novel benzimidazoles were synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming to develop anti-obesity drugs (Zarrinmayeh et al., 1998). This demonstrates the compound's potential application in medical research related to obesity treatment.
Spectroscopic and Structural Studies
Benzimidazole derivatives have been extensively studied for their structural and spectroscopic properties, providing valuable information for the design of materials with desired photophysical properties. Studies have shown detailed analysis using techniques like X-ray diffraction and NMR spectroscopy, aiding in understanding the molecular structure and behavior of such compounds (Saral et al., 2017).
Photophysical Properties
The synthesis of novel compounds and their evaluation for photophysical properties indicate their potential application in materials science, particularly in the development of new photoinitiators and materials with specific light-emission properties. For instance, a study on a new pyridoxal-benzimidazole ligand and its molybdenum complex explored its fluorescence properties, suggesting applications in the development of fluorescent materials (Pereira et al., 2014).
Photoinitiation Properties
Compounds containing benzimidazole rings have been synthesized and characterized for their photoinitiation properties for acrylate derivatives, indicating their utility in polymer science and material engineering (Shi et al., 2006).
Mechanism of Action
Properties
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c27-21-10-4-7-13-24(21)33-17-20(31)16-30-23-12-6-5-11-22(23)28-26(30)18-14-25(32)29(15-18)19-8-2-1-3-9-19/h1-13,18,20,31H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUACCDXYYOABP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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